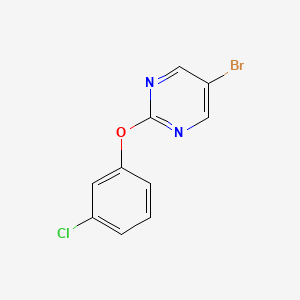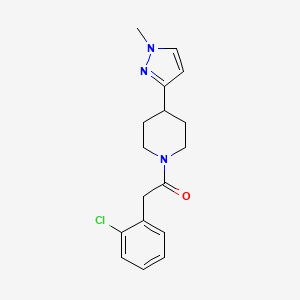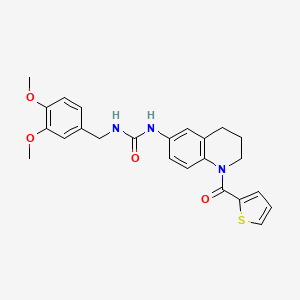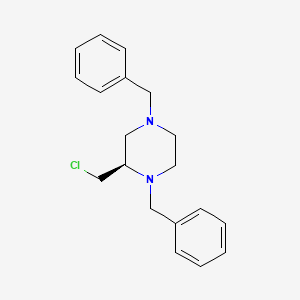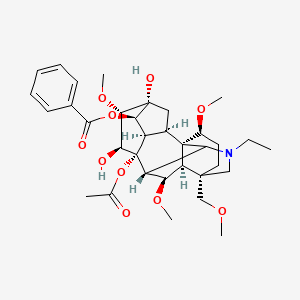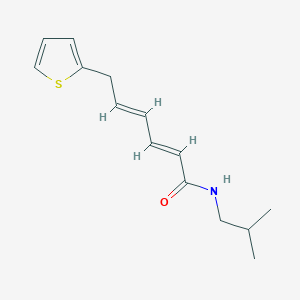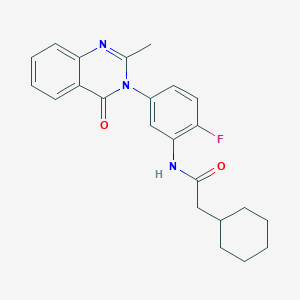
7-Fluoroquinoline-8-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoroquinoline-8-carbaldehyde is a multifunctional compound belonging to the quinoline family. It has garnered significant interest due to its versatile applications in various fields, including drug synthesis and material science. The compound is characterized by the presence of a fluorine atom at the 7th position and an aldehyde group at the 8th position on the quinoline ring, giving it unique chemical properties.
Métodos De Preparación
The synthesis of 7-Fluoroquinoline-8-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where 2-chloro-7-fluoroquinoline-3-carbaldehydes are synthesized and then further modified . Another method includes nucleophilic substitution reactions where the chlorine atom in fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles . Industrial production methods often involve cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations .
Análisis De Reacciones Químicas
7-Fluoroquinoline-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions include carboxylic acids, alcohols, and substituted quinolines .
Aplicaciones Científicas De Investigación
7-Fluoroquinoline-8-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a versatile precursor and intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: It is involved in the development of antibacterial, antineoplastic, and antiviral agents.
Industry: The compound finds applications in the production of liquid crystals and cyanine dyes.
Mecanismo De Acción
The mechanism of action of 7-Fluoroquinoline-8-carbaldehyde, particularly in its role as a precursor to fluoroquinolones, involves the inhibition of bacterial DNA synthesis. Fluoroquinolones stabilize the DNA-enzyme complex, leading to the formation of double-strand breaks and ultimately cell death . The primary molecular targets are DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription .
Comparación Con Compuestos Similares
7-Fluoroquinoline-8-carbaldehyde can be compared with other fluorinated quinolines such as:
These compounds share similar structural features but differ in their substitution patterns, which can significantly affect their chemical reactivity and biological activity. The presence of the aldehyde group at the 8th position in this compound makes it a unique and valuable intermediate in various synthetic pathways .
Propiedades
IUPAC Name |
7-fluoroquinoline-8-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-9-4-3-7-2-1-5-12-10(7)8(9)6-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPMTDCNBTVSGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)F)C=O)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2769718.png)
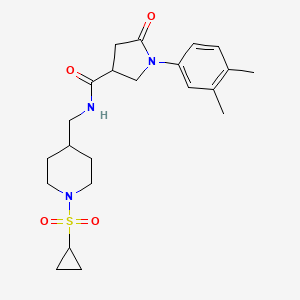

![ethyl 2-(3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2769723.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2769724.png)
